Potassium 4-hydroxyphenyltrifluoroborate

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

potassium;trifluoro-(4-hydroxyphenyl)boranuide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H5BF3O.K/c8-7(9,10)5-1-3-6(11)4-2-5;/h1-4,11H;/q-1;+1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WLZQZSRIHYVYCS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[B-](C1=CC=C(C=C1)O)(F)(F)F.[K+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H5BF3KO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20673098 | |

| Record name | Potassium trifluoro(4-hydroxyphenyl)borate(1-) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20673098 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

200.01 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1015082-71-9 | |

| Record name | Potassium trifluoro(4-hydroxyphenyl)borate(1-) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20673098 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Potassium 4-hydroxyphenyltrifluoroborate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Characterization of Potassium 4-hydroxyphenyltrifluoroborate

Foreword: The Ascendancy of Organotrifluoroborates in Modern Synthesis

In the landscape of contemporary organic chemistry, potassium organotrifluoroborates have emerged as a superior class of reagents, effectively supplanting the more temperamental boronic acids in many applications. Their remarkable stability to both air and moisture, coupled with their crystalline nature and ease of handling, makes them highly desirable in the demanding environments of pharmaceutical and materials science research.[1][2] This guide provides a comprehensive, in-depth exploration of a particularly valuable member of this class: Potassium 4-hydroxyphenyltrifluoroborate. This compound serves as a cornerstone for introducing the phenol moiety in cross-coupling reactions, a structural motif prevalent in a vast array of biologically active molecules and functional materials.

This document is structured to provide not just a set of instructions, but a deep understanding of the principles and practicalities surrounding the synthesis and characterization of this important reagent. We will delve into the causality behind the experimental choices, ensuring that the reader is equipped with the knowledge to not only replicate the procedures but also to adapt and troubleshoot them effectively.

The Strategic Advantage of this compound

The utility of this compound stems from the inherent stability of the trifluoroborate group, which acts as a robust protecting group for the boronic acid functionality.[2] This stability allows for a broader range of reaction conditions to be employed in the manipulation of other functional groups within the molecule, without premature degradation of the carbon-boron bond. The presence of the 4-hydroxy group offers a versatile handle for further chemical modification, either before or after the trifluoroborate moiety is utilized in a subsequent reaction, such as the Suzuki-Miyaura cross-coupling.

Synthesis of this compound: A Validated Protocol

The most direct and widely adopted method for the synthesis of potassium aryltrifluoroborates is the reaction of the corresponding arylboronic acid with potassium hydrogen difluoride (KHF₂).[1] This method is efficient, scalable, and generally proceeds in high yield.

The Underlying Chemistry: From Boronic Acid to Trifluoroborate

The transformation of 4-hydroxyphenylboronic acid to its potassium trifluoroborate salt is a straightforward acid-base and ligation process. The boronic acid, which exists in equilibrium with its cyclic trimer (a boroxine), reacts with the fluoride ions generated from KHF₂ in an aqueous medium. The bifluoride ion (HF₂⁻) acts as a potent source of fluoride, which readily displaces the hydroxyl groups on the boron atom to form the tetracoordinate borate anion. The potassium cation serves as the counterion, and the resulting salt often precipitates from the reaction mixture, facilitating its isolation.

Detailed Experimental Protocol

This protocol is adapted from established procedures for the synthesis of potassium aryltrifluoroborates.[1][3]

Materials:

-

4-Hydroxyphenylboronic acid

-

Potassium hydrogen difluoride (KHF₂)

-

Methanol (MeOH)

-

Deionized water

-

Acetone

-

Diethyl ether

Equipment:

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Ice bath

-

Rotary evaporator

-

Büchner funnel and filter paper

-

Vacuum flask

Procedure:

-

Dissolution of the Boronic Acid: In a round-bottom flask, dissolve 4-hydroxyphenylboronic acid (1 equivalent) in methanol.

-

Preparation of the Fluorinating Agent: In a separate beaker, prepare a saturated aqueous solution of potassium hydrogen difluoride (3-4 equivalents). Caution: KHF₂ is corrosive and toxic. Handle with appropriate personal protective equipment (PPE) in a well-ventilated fume hood.

-

Reaction: Cool the methanolic solution of the boronic acid to 0 °C in an ice bath with stirring. Slowly add the aqueous KHF₂ solution to the cooled boronic acid solution. A white precipitate of this compound should begin to form.

-

Reaction Completion: Allow the reaction mixture to stir at 0 °C for 20-30 minutes, then remove the ice bath and continue stirring at room temperature for an additional 1-2 hours to ensure complete conversion.

-

Isolation: Remove the solvent from the reaction mixture using a rotary evaporator.

-

Purification: To the resulting solid residue, add acetone and stir to dissolve the product, leaving behind any excess inorganic salts. Filter the mixture to remove the insoluble inorganic byproducts.

-

Precipitation: To the acetone filtrate, slowly add diethyl ether with stirring until a white precipitate forms.

-

Final Product Collection: Collect the precipitated this compound by vacuum filtration using a Büchner funnel. Wash the solid with a small amount of cold diethyl ether and dry under vacuum to a constant weight.

Rationale for Experimental Choices

-

Methanol/Water Solvent System: This solvent mixture is ideal as it readily dissolves both the boronic acid and the potassium hydrogen difluoride, facilitating a homogeneous reaction environment.

-

Use of KHF₂ over KF: Potassium hydrogen difluoride is a more effective fluorinating agent than potassium fluoride (KF) for this transformation. The bifluoride ion provides a higher effective concentration of fluoride ions in solution, driving the reaction to completion.[1]

-

Excess KHF₂: Using a stoichiometric excess of KHF₂ ensures the complete conversion of the boronic acid to the trifluoroborate salt.

-

Purification by Precipitation: The differential solubility of the product in acetone and diethyl ether allows for a simple and effective purification method, separating the desired product from unreacted starting materials and inorganic salts.

Comprehensive Characterization of this compound

Thorough characterization is essential to confirm the identity and purity of the synthesized product. A combination of spectroscopic techniques is employed for this purpose.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for the structural elucidation of this compound. Spectra are typically recorded in a deuterated polar solvent such as DMSO-d₆ or D₂O.[4][5]

¹H NMR (Proton NMR): The ¹H NMR spectrum will show signals corresponding to the aromatic protons and the hydroxyl proton.

-

Aromatic Protons: The protons on the phenyl ring will appear as two doublets in the aromatic region (typically δ 6.5-7.5 ppm). The protons ortho to the hydroxyl group will be upfield due to the electron-donating effect of the hydroxyl group, while the protons ortho to the trifluoroborate group will be slightly downfield.

-

Hydroxyl Proton: The hydroxyl proton will appear as a broad singlet, the chemical shift of which can vary depending on the solvent and concentration.

¹³C NMR (Carbon NMR): The ¹³C NMR spectrum will provide information about the carbon skeleton.

-

Aromatic Carbons: The spectrum will show four distinct signals for the aromatic carbons. The carbon attached to the boron atom will be a broad signal due to quadrupolar relaxation of the boron nucleus.[5] The carbon attached to the hydroxyl group will be significantly downfield.

¹⁹F NMR (Fluorine NMR): The ¹⁹F NMR spectrum is a key diagnostic tool for confirming the formation of the trifluoroborate salt.

-

A single, sharp signal is expected in the range of -130 to -150 ppm, characteristic of the three equivalent fluorine atoms in the BF₃⁻ group.[4][5]

¹¹B NMR (Boron NMR): The ¹¹B NMR spectrum provides direct evidence for the presence of the tetracoordinate boron atom.

-

A characteristic quartet is expected due to the coupling with the three fluorine atoms. The chemical shift will be in the range of δ 3-7 ppm.[4][5]

| NMR Data Summary (Predicted) | |

| Nucleus | Expected Chemical Shift (δ, ppm) |

| ¹H | Aromatic: 6.5-7.5 (two doublets), OH: variable (broad singlet) |

| ¹³C | Aromatic: 110-160 (four signals, one broad) |

| ¹⁹F | -130 to -150 (singlet) |

| ¹¹B | 3-7 (quartet) |

Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy is used to identify the functional groups present in the molecule.

-

O-H Stretch: A broad absorption band in the region of 3200-3600 cm⁻¹ is characteristic of the hydroxyl group.

-

Aromatic C-H Stretch: Sharp peaks just above 3000 cm⁻¹.

-

Aromatic C=C Stretch: Peaks in the region of 1450-1600 cm⁻¹.

-

B-F Stretch: Strong, characteristic absorption bands are expected in the region of 950-1150 cm⁻¹ for the B-F bonds in the trifluoroborate anion.[6]

-

C-B Stretch: A weaker absorption may be observed around 1200-1300 cm⁻¹.

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and confirm the elemental composition of the compound. Electrospray ionization (ESI) in negative ion mode is typically used for the analysis of potassium organotrifluoroborates.

-

The expected major ion in the negative mode ESI mass spectrum would be the [M-K]⁻ anion, which corresponds to the 4-hydroxyphenyltrifluoroborate anion. The high-resolution mass spectrum of this anion can be used to confirm the elemental formula.

Visualizing the Synthesis and Structure

Synthesis Workflow

The following diagram illustrates the key steps in the synthesis of this compound.

Caption: Workflow for the synthesis of this compound.

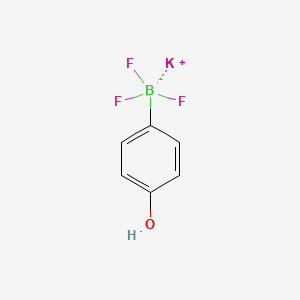

Molecular Structure

The structure of this compound is depicted below.

Caption: Structure of this compound.

Applications in Drug Development and Beyond

This compound is a valuable building block in medicinal chemistry and materials science. Its primary application is in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions to introduce the 4-hydroxyphenyl moiety into complex molecules. This is particularly significant as the phenol functional group is a common feature in many pharmaceuticals, acting as a hydrogen bond donor and acceptor, which can be crucial for drug-target interactions.

Safety and Handling

This compound, like other organotrifluoroborates and their precursors, should be handled with care.

-

Potassium hydrogen difluoride (KHF₂): This reagent is corrosive and highly toxic. It should be handled in a fume hood with appropriate PPE, including gloves, safety glasses, and a lab coat.

-

This compound: The product itself is an irritant to the skin, eyes, and respiratory system. Standard laboratory safety practices should be followed, including the use of PPE.

Conclusion

This guide has provided a detailed and authoritative overview of the synthesis and characterization of this compound. By understanding the underlying chemical principles and following the validated protocols, researchers can confidently prepare and utilize this versatile reagent in their synthetic endeavors. The inherent stability and reactivity of organotrifluoroborates ensure their continued importance in the development of new medicines and materials.

References

- Molander, G. A., & Figueroa, R. (2006).

- Dumas, A. M., & Bode, J. W. (2012).

- Darses, S., & Genet, J. P. (2008). Potassium Organotrifluoroborates: New Perspectives in Organic Synthesis. Chemical Reviews, 108(1), 288-325.

- Oliveira, R. A., Silva, R. O., Molander, G. A., & Menezes, P. H. (2009). 1H, 13C, 19F and 11B NMR spectral reference data of some potassium organotrifluoroborates. Magnetic Resonance in Chemistry, 47(10), 873-878.

- Campos, P. J., Caro, P., & Rodríguez, M. A. (2009). 1H, 13C, 19F and 11B NMR spectral reference data of some potassium organotrifluoroborates. Magnetic Resonance in Chemistry, 47(10), 873-878.

- Frohn, H. J., & Bardin, V. V. (2001). Synthesis and Spectroscopic Characterization of Potassium Polyfluoroalken-1-yltrifluoroborates. Zeitschrift für anorganische und allgemeine Chemie, 627(11), 2479-2484.

-

CP Lab Safety. (n.d.). This compound, 97% Purity, C6H5BF3KO, 10 grams. Retrieved from [Link]

- Molander, G. A., & Ito, T. (2001).

- Molander, G. A., & Brown, A. R. (2006). Facile Synthesis of Highly Functionalized Ethyltrifluoroborates. The Journal of Organic Chemistry, 71(25), 9681–9686.

- Molander, G. A., Siddiqui, S. Z., & Fleury-Brégeot, N. (2013).

- Polfer, N. C., Paizs, B., Snoek, L. C., Compagnon, I., Suhai, S., Meijer, G., ... & Oomens, J. (2005). Infrared Fingerprint Spectroscopy and Theoretical Studies of Potassium Ion Tagged Amino Acids and Peptides in the Gas Phase. Journal of the American Chemical Society, 127(23), 8571–8579.

- Wang, X., Emge, T. J., & Williams, T. J. (2012). Fragmentation Pathway of Organophosphorus Flame Retardants by Liquid Chromatography–Orbitrap-Based High-Resolution Mass Spectrometry. Journal of the American Society for Mass Spectrometry, 23(11), 1955-1965.

- Batey, R. A., Thadani, A. N., & Smil, D. V. (1999). Potassium Alkenyl- and Aryltrifluoroborates: Stable and Efficient Agents for Rhodium-Catalyzed Addition to Aldehydes and Enones. Organic Letters, 1(10), 1683–1686.

- Penaforte, M. E. S., de Souza, R. O. M. A., & de Oliveira, K. T. (2018). Infrared spectroscopy of different phosphates structures.

- Della Ventura, G., Robert, J. L., & Raudsepp, M. (1998). Characterization of OH-F short-range order in potassium-fluor-richterite by infrared spectroscopy in the OH-stretching region. The Canadian Mineralogist, 36(1), 181-185.

- Gregor, I., & Ruckebusch, C. (2020). Mass spectrometry-based structure elucidation. In Methods in Enzymology (Vol. 634, pp. 25-50). Academic Press.

-

SpectraBase. (n.d.). Potassium 4-acetylphenyltrifluoroborate. Retrieved from [Link]

- Smith, R. M., & Martin, G. E. (2017). Systematic Characterisation of the Fragmentation of Flavonoids Using High-Resolution Accurate Mass Electrospray Tandem Mass Spectrometry. Molecules, 22(12), 2136.

- Wijayati, N., & Pratapa, S. (2021). Fourier Transform-Infrared (FT-IR) spectrum of KAl(SO4)2·12H2O. AIP Conference Proceedings, 2346(1), 020015.

Sources

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. Organic Syntheses Procedure [orgsyn.org]

- 4. 1H, 13C, 19F and 11B NMR spectral reference data of some potassium organotrifluoroborates - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

"physical and chemical properties of Potassium 4-hydroxyphenyltrifluoroborate"

An In-depth Technical Guide to Potassium 4-hydroxyphenyltrifluoroborate: Properties, Reactivity, and Applications

Introduction: The Rise of Organotrifluoroborates in Modern Synthesis

In the landscape of synthetic organic chemistry, the quest for stable, versatile, and efficient reagents is perpetual. Among the various classes of organoboron compounds, potassium organotrifluoroborates have emerged as exceptionally valuable building blocks, particularly in transition metal-catalyzed cross-coupling reactions.[1][2][3] Unlike their boronic acid counterparts, which can be prone to decomposition and polymerization, organotrifluoroborates exhibit remarkable stability to both air and moisture.[4][5] This stability simplifies handling and storage, allowing for the use of near-stoichiometric amounts in reactions and enhancing reproducibility.[1]

This compound, K[4-HOC₆H₄BF₃], stands out within this class as a particularly useful reagent. The presence of a hydroxyl group offers a reactive handle for further functionalization, making it a key intermediate in the synthesis of complex molecules, including pharmaceuticals and advanced materials. This guide provides a comprehensive overview of its physical and chemical properties, spectroscopic signature, and application in the cornerstone of modern C-C bond formation: the Suzuki-Miyaura cross-coupling reaction.

Part 1: Core Physical and Structural Characteristics

The utility of any chemical reagent begins with a fundamental understanding of its physical properties. This compound is a white to off-white solid, a characteristic that reflects its ionic salt nature. Its stability under ambient conditions is a significant practical advantage over many other organoboron reagents.[4]

Summary of Physical Properties

| Property | Value | Reference |

| Chemical Formula | C₆H₅BF₃KO | [6] |

| Molecular Weight | 200.01 g/mol | |

| Appearance | Solid / Powder | |

| Melting Point | 288-293 °C | |

| CAS Number | 1015082-71-9 | [6] |

| Solubility | Generally soluble in polar solvents like methanol, DMSO, and acetone; slightly soluble in water.[2] |

Part 2: Spectroscopic Signature for Structural Elucidation

Unambiguous characterization of a compound is critical for its effective use. Spectroscopic methods provide a detailed picture of the molecular structure. While specific spectra for this exact compound are not publicly available, data from closely related organotrifluoroborates allow for an accurate prediction of its spectral features.[2][7][8]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy :

-

¹H NMR : The proton spectrum in a solvent like DMSO-d₆ would show distinct signals for the aromatic protons, influenced by the electron-donating hydroxyl group and the electron-withdrawing trifluoroborate group. The phenolic proton would appear as a broad singlet.

-

¹³C NMR : The carbon spectrum would reveal signals for the four unique aromatic carbons, including the carbon atom directly bonded to the boron, which typically appears as a broad signal due to quadrupolar relaxation of the ¹¹B nucleus.[2][7]

-

¹⁹F NMR : A characteristic sharp singlet or a narrow quartet (due to coupling with ¹¹B) is expected in the range of -129 to -141 ppm, a hallmark of the trifluoroborate anion.[2][7]

-

¹¹B NMR : A broad singlet or a 1:3:3:1 quartet would be observed, confirming the tetracoordinate boron center. Modified pulse sequences can improve resolution to observe ¹¹B-¹⁹F coupling.[2][7]

-

-

Infrared (IR) Spectroscopy : The IR spectrum provides key information about the functional groups present. Expected characteristic absorption bands include a broad O-H stretch for the hydroxyl group, C-H stretching for the aromatic ring, C=C stretching vibrations within the phenyl ring, and strong B-F stretching vibrations characteristic of the trifluoroborate moiety.

-

Mass Spectrometry (MS) : High-resolution mass spectrometry (HRMS) using techniques like electrospray ionization (ESI) in negative ion mode is effective for determining the exact mass of the [4-HOC₆H₄BF₃]⁻ anion.[9][10] This confirms the elemental composition with high accuracy.[9]

Part 3: Chemical Reactivity and the Suzuki-Miyaura Cross-Coupling

The primary application driving interest in this compound is its role as a nucleophilic partner in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions.[1] This reaction is one of the most powerful methods for constructing biaryl and heteroaryl structures, which are common motifs in pharmacologically active compounds.[1]

Advantages over Boronic Acids:

-

Enhanced Stability : As tetracoordinate boron species, they are less susceptible to protodeboronation, a common side reaction with boronic acids.[1]

-

Ease of Handling : Their stability to air and moisture eliminates the need for inert atmosphere techniques for storage and handling.[4][5]

-

Stoichiometric Control : Due to their stability, they can be used in near-stoichiometric amounts, improving atom economy.[1]

The Catalytic Cycle

The generally accepted mechanism for the Suzuki-Miyaura coupling of organotrifluoroborates involves three key stages: oxidative addition, transmetalation, and reductive elimination. The trifluoroborate salt is believed to slowly hydrolyze under the reaction conditions to form the corresponding boronic acid in situ, which then enters the catalytic cycle.

Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Part 4: Experimental Protocol for Suzuki-Miyaura Coupling

This section provides a representative, field-proven protocol for the coupling of this compound with an aryl bromide.

Objective: To synthesize 4'-hydroxy-[1,1'-biphenyl]-4-carbonitrile via Suzuki-Miyaura coupling.

Materials and Equipment:

-

Reagents : this compound, 4-bromobenzonitrile, Palladium(II) acetate [Pd(OAc)₂], RuPhos, Cesium carbonate (Cs₂CO₃), Toluene, Deionized water.

-

Equipment : Schlenk flask or reaction vial, magnetic stirrer/hotplate, condenser, nitrogen/argon line, standard laboratory glassware for workup, rotary evaporator, column chromatography setup.

Step-by-Step Methodology:

-

Reaction Setup : To an oven-dried Schlenk flask under an inert atmosphere (N₂ or Ar), add this compound (1.2 equiv.), 4-bromobenzonitrile (1.0 equiv.), Cesium carbonate (3.0 equiv.), Pd(OAc)₂ (2 mol%), and RuPhos (4 mol%).

-

Solvent Addition : Add a degassed 10:1 mixture of toluene and water to the flask. The reaction concentration is typically 0.1-0.2 M with respect to the aryl bromide.

-

Reaction Execution : Heat the reaction mixture to 85-100 °C with vigorous stirring. Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 4-12 hours.

-

Work-up : Cool the reaction mixture to room temperature. Dilute with ethyl acetate and water. Separate the organic layer. Wash the organic layer with brine, dry over anhydrous sodium sulfate, and filter.

-

Purification : Concentrate the filtrate under reduced pressure using a rotary evaporator. Purify the crude product by flash column chromatography on silica gel to yield the pure 4'-hydroxy-[1,1'-biphenyl]-4-carbonitrile.

Caption: General workflow for a Suzuki-Miyaura coupling experiment.

Part 5: Safety and Handling

As with any chemical reagent, proper handling and storage of this compound are essential for laboratory safety.

-

Hazard Identification : This compound is classified as an irritant.[11]

-

Precautionary Measures :

-

Personal Protective Equipment (PPE) : Always use a lab coat, safety glasses with side shields or goggles, and chemical-resistant gloves (e.g., nitrile) when handling this compound. Work in a well-ventilated area or a chemical fume hood.

-

Storage : Store in a tightly closed container in a cool, dry, and well-ventilated place.[11][13]

Conclusion

This compound is a robust and highly valuable reagent in the arsenal of the modern synthetic chemist. Its excellent bench-top stability, coupled with its high reactivity in palladium-catalyzed cross-coupling reactions, makes it a superior alternative to traditional boronic acids for the synthesis of functionalized biaryl compounds. A thorough understanding of its physical properties, spectroscopic characteristics, and safe handling procedures, as detailed in this guide, enables researchers and drug development professionals to leverage its full potential in the creation of novel and complex molecular architectures.

References

-

POTASSIUM-4-METHOXYPHENYLTRIFLUOROBORATE. SpectraBase. [Link]

-

Molander, G. A., & Petrillo, D. E. (2008). Suzuki-Miyaura Cross-Coupling of Potassium Trifluoroboratohomoenolates. Organic Letters, 10(9), 1795–1798. [Link]

-

This compound, 97% Purity, C6H5BF3KO, 10 grams. CP Lab Safety. [Link]

-

Potassium 4-formylphenyltrifluoroborate. PubChem. [Link]

-

Potassium phenyltrifluoroborate. PubChem. [Link]

-

Molander, G. A., & Biolatto, B. (2003). Scope of the Suzuki-Miyaura Cross-Coupling Reactions of Potassium Heteroaryltrifluoroborates. The Journal of Organic Chemistry, 68(11), 4302–4314. [Link]

-

Shabalin, A. Y., et al. (2013). Synthesis of K[4-ROC6F4BF3] from potassium pentafluorophenyltrifluoroborate and O-nucleophiles. ResearchGate. [Link]

-

da Silva, F. M., et al. (2009). 1H, 13C, 19F and 11B NMR spectral reference data of some potassium organotrifluoroborates. Magnetic Resonance in Chemistry, 47(10), 873–878. [Link]

-

Pertusati, F., Jog, P. V., & Prakash, G. K. S. (2011). ONE-POT SYNTHESES OF TETRABUTYLAMMONIUM ORGANOTRIFLUOROBORATES FROM BORONIC ACIDS. Organic Syntheses, 88, 163. [Link]

-

Darses, S., & Genet, J.-P. (2008). Potassium Organotrifluoroborates: New Partners in Palladium-Catalyzed Cross-Coupling Reactions. Chemical Reviews, 108(1), 288–325. [Link]

-

Molander, G. A., & Brown, A. R. (2006). Suzuki-Miyaura Cross-Coupling Reactions of Potassium Vinyltrifluoroborate with Aryl- and Heteroaryl Electrophiles. The Journal of Organic Chemistry, 71(26), 9681–9686. [Link]

-

Potassium alkyltrifluoroborate synthesis. Organic Chemistry Portal. [Link]

-

Deobald, L. A., & Paixão, M. W. (2008). Accurate Mass Determination of Organotrifluoroborates. Arkivoc, 2008(13), 16–22. [Link]

-

da Silva, F. M., et al. (2009). 1H, 13C, 19Fand 11B NMR spectral reference data of some potassium organotrifluoroborates. ResearchGate. [Link]

-

Dreher, S. D., et al. (2008). Potassium trifluoroborate salts as convenient, stable reagents for difficult alkyl transfers. Tetrahedron Letters, 49(44), 6331–6333. [Link]

-

Lambert, S. (2022). High accuracy mass spectrometry of potassium organotrifluoroborates. ACS Fall 2022. [Link]

-

Frohn, H. J., & Bardin, V. V. (2001). Synthesis and Spectroscopic Characterization of Potassium Polyfluoroalken-1-yltrifluoroborates. Zeitschrift für anorganische und allgemeine Chemie, 627(11), 2493–2498. [Link]

Sources

- 1. Scope of the Suzuki-Miyaura Cross-Coupling Reactions of Potassium Heteroaryltrifluoroborates - PMC [pmc.ncbi.nlm.nih.gov]

- 2. 1H, 13C, 19F and 11B NMR spectral reference data of some potassium organotrifluoroborates - PMC [pmc.ncbi.nlm.nih.gov]

- 3. ccc.chem.pitt.edu [ccc.chem.pitt.edu]

- 4. Suzuki-Miyaura Cross-Coupling of Potassium Trifluoroboratohomoenolates [organic-chemistry.org]

- 5. Potassium trifluoroborate salts as convenient, stable reagents for difficult alkyl transfers - PMC [pmc.ncbi.nlm.nih.gov]

- 6. calpaclab.com [calpaclab.com]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. Accurate Mass Determination of Organotrifluoroborates - PMC [pmc.ncbi.nlm.nih.gov]

- 10. High accuracy mass spectrometry of potassium organotrifluoroborates - American Chemical Society [acs.digitellinc.com]

- 11. chemicalbook.com [chemicalbook.com]

- 12. tcichemicals.com [tcichemicals.com]

- 13. fishersci.com [fishersci.com]

Potassium 4-Hydroxyphenyltrifluoroborate: A Guide to Stability, Handling, and Application

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Potassium organotrifluoroborates have emerged as highly valuable and versatile reagents in modern organic synthesis, largely supplanting traditional boronic acids in many applications.[1] Their superior stability, ease of handling, and predictable reactivity make them ideal for complex molecule synthesis, particularly within drug discovery and development pipelines. Among these, Potassium 4-hydroxyphenyltrifluoroborate stands out as a key building block for introducing the phenol moiety, a common feature in biologically active compounds.

This guide provides a comprehensive overview of the stability and handling of this compound, grounded in established chemical principles and experimental observations. It is designed to equip researchers with the technical knowledge necessary for its safe and effective use, from storage to reaction setup and execution. The discussion will focus on the intrinsic properties that make this reagent a robust choice for demanding synthetic challenges, most notably the Suzuki-Miyaura cross-coupling reaction.[1][2][3]

Chemical and Physical Properties

A foundational understanding of the physicochemical properties of this compound is essential for its proper handling and use. The key data are summarized below.

| Property | Value | Source(s) |

| CAS Number | 1015082-71-9 | [4][5] |

| Molecular Formula | C₆H₅BF₃KO | [5] |

| Molecular Weight | 200.01 g/mol | [5] |

| Appearance | White to off-white powder or crystalline solid | [6] |

| Purity | Typically ≥97% | [6][7] |

| Storage Temperature | 2-8°C recommended for long-term storage |

The Stability Profile: A Core Advantage

The primary advantage of potassium organotrifluoroborates over their boronic acid counterparts lies in their exceptional stability.[8] The tetracoordinate nature of the boron atom effectively "protects" the reactive carbon-boron bond, rendering the molecule stable to a wide array of conditions that would typically degrade other organoboron species.[9]

Air and Moisture Stability

Unlike many boronic acids which can be susceptible to dehydration to form boroxines or decomposition upon prolonged exposure to air, this compound is generally bench-stable and not hydroscopic.[10] This allows for easier storage and handling in a standard laboratory environment without the need for rigorously inert atmosphere techniques for weighing and addition to reaction mixtures. Many organotrifluoroborates can be stored indefinitely without significant degradation.[8]

Thermal Stability

Potassium organotrifluoroborates exhibit high thermal stability. Some analogues have been shown to be stable at temperatures exceeding 300°C.[11] This robustness is advantageous for reactions requiring elevated temperatures, a common parameter in transition-metal-catalyzed cross-coupling reactions.

Chemical Stability and Functional Group Tolerance

A key feature for drug development professionals is the compatibility of a reagent with a wide range of functional groups. This compound excels in this regard. The trifluoroborate moiety is stable toward numerous reagents, allowing for chemical modifications on other parts of a molecule while preserving the carbon-boron bond for subsequent cross-coupling.[1] This stability extends to oxidative conditions, where researchers have successfully performed epoxidations on alkenyltrifluoroborates without cleavage of the C-B bond, a transformation not typically feasible with other organoboron compounds.[12] Furthermore, they are significantly less prone to protodeboronation—the undesired cleavage of the carbon-boron bond by a proton source—compared to boronic acids.[8]

The following diagram illustrates the logical flow from the structural features of this compound to its resulting benefits in a research and development context.

Caption: Relationship between properties and practical advantages.

Safe Handling and Storage Protocols

While robust, proper laboratory procedures are mandatory for handling this compound to ensure user safety and maintain reagent integrity. The following guidelines are synthesized from Safety Data Sheets (SDS) and best practices.

Personal Protective Equipment (PPE)

-

Eye Protection: Wear safety glasses with side shields or goggles.

-

Hand Protection: Wear suitable protective gloves (e.g., nitrile rubber).

-

Skin and Body Protection: A standard laboratory coat is required. Ensure exposed skin is covered.[13]

Handling Procedures

-

Ventilation: Use only in a well-ventilated area, such as a chemical fume hood, to minimize inhalation of dust.[4][14]

-

Avoiding Dust: As a fine powder, care should be taken to avoid creating dust clouds during weighing and transfer.[14]

-

Hygiene: Wash hands thoroughly after handling.[13] Do not eat, drink, or smoke in the laboratory.

Storage

-

Container: Keep the container tightly closed.[14]

-

Conditions: Store in a cool, dry, and well-ventilated place.[14] For optimal long-term stability, refrigeration (2-8°C) is recommended.

-

Incompatibilities: Store away from strong oxidizing agents.

Hazard Identification and First Aid

Based on available safety data, this compound presents the following hazards:

-

H315: Causes skin irritation.[4]

-

H319: Causes serious eye irritation.[4]

-

H335: May cause respiratory irritation.[4]

First Aid Measures:

-

Inhalation: If inhaled, move the person to fresh air. If breathing is difficult, seek medical attention.[13][14]

-

Skin Contact: In case of contact, immediately wash the skin with plenty of soap and water. If irritation persists, get medical advice.[13][14]

-

Eye Contact: Immediately rinse eyes cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek medical attention if irritation persists.[4][13][14]

-

Ingestion: Clean mouth with water and drink plenty of water afterwards. Seek medical attention if you feel unwell.[14]

Application in Suzuki-Miyaura Cross-Coupling

The stability and handling advantages of this compound are best illustrated in its primary application: the Suzuki-Miyaura cross-coupling reaction. This reaction is a cornerstone of modern medicinal chemistry for creating carbon-carbon bonds.

General Reaction Workflow

The diagram below outlines the typical workflow for a Suzuki-Miyaura coupling, highlighting the stages where the reagent's properties are beneficial.

Caption: Experimental workflow for Suzuki-Miyaura coupling.

Generalized Experimental Protocol

The following is a representative, non-optimized protocol for the cross-coupling of this compound with an aryl bromide. Researchers must optimize conditions for their specific substrates.

Objective: To synthesize a 4-hydroxybiphenyl derivative.

Materials:

-

This compound

-

Aryl bromide (Ar-Br)

-

Palladium catalyst (e.g., PdCl₂(dppf)·CH₂Cl₂)[2]

-

Inert gas (Nitrogen or Argon)

Procedure:

-

To a reaction vessel (e.g., a sealed tube or round-bottom flask equipped with a condenser) add this compound (1.05 equivalents), the aryl bromide (1.0 eq), and the base (e.g., Cs₂CO₃, 3.0 eq).[2]

-

Add the chosen solvent system (e.g., THF/H₂O, 10:1 ratio).[2]

-

Sparge the resulting suspension with an inert gas (N₂ or Ar) for 15-20 minutes to remove dissolved oxygen.

-

Under a positive pressure of inert gas, add the palladium catalyst (e.g., PdCl₂(dppf)·CH₂Cl₂, 2-5 mol%).

-

Seal the vessel or ensure it is under a continuous inert atmosphere.

-

Heat the reaction mixture with vigorous stirring to the desired temperature (e.g., 70-90°C) and monitor the reaction progress by TLC or LC-MS.[2]

-

Upon completion, cool the mixture to room temperature.

-

Dilute the mixture with water and extract the product with an organic solvent (e.g., ethyl acetate or CH₂Cl₂).[2]

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography to yield the desired biaryl compound.

Conclusion

This compound is a superior reagent for modern organic synthesis, offering a compelling combination of stability, safety, and reactivity. Its resistance to air, moisture, and a wide range of chemical conditions simplifies handling and enables broader application in complex synthetic routes. By adhering to the standardized handling and safety protocols outlined in this guide, researchers in drug development and other scientific fields can confidently and effectively leverage the advantages of this powerful building block to accelerate their discovery programs.

References

-

Molander, G. A., & Canturk, B. (2009). Suzuki−Miyaura Cross-Coupling Reactions of Benzyl Halides with Potassium Aryltrifluoroborates. The Journal of Organic Chemistry, 74(19), 7384–7389. [Link]

-

Barros, H. J. V., et al. (2006). Suzuki−Miyaura Cross-Coupling Reactions of Aryl Tellurides with Potassium Aryltrifluoroborate Salts. The Journal of Organic Chemistry, 71(4), 1673–1676. [Link]

-

Molander, G. A., & Brown, A. R. (2006). Suzuki–Miyaura Cross–Coupling Reactions of Potassium Vinyltrifluoroborate with Aryl- and Heteroaryl Electrophiles. The Journal of Organic Chemistry, 71(25), 9681–9686. [Link]

-

Molander, G. A., & Petrillo, D. E. (2008). Suzuki-Miyaura Cross-Coupling of Potassium Trifluoroboratohomoenolates. Organic Letters, 10(9), 1795–1798. [Link]

-

Stefani, H. A., et al. (2010). Potassium trifluoroborate salts as convenient, stable reagents for difficult alkyl transfers. Tetrahedron, 66(45), 8717-8727. [Link]

-

Molander, G. A., & Bernardi, C. R. (2002). Suzuki-Miyaura Cross-Coupling Reactions of Potassium Alkenyltrifluoroborates. The Journal of Organic Chemistry, 67(24), 8424–8429. [Link]

-

Molander, G. A., & Ribagorda, M. (2003). Expanding Organoboron Chemistry: Epoxidation of Potassium Organotrifluoroborates. Journal of the American Chemical Society, 125(37), 11148–11149. [Link]

-

Darses, S., & Genet, J.-P. (2008). Potassium Organotrifluoroborates: New Perspectives in Organic Synthesis. Chemical Reviews, 108(1), 288–325. [Link]

-

CP Lab Safety. (n.d.). This compound, 97% Purity, C6H5BF3KO, 10 grams. CP Lab Safety. [Link]

Sources

- 1. Potassium Organotrifluoroborates - A Diamond in The Rough [bldpharm.com]

- 2. pubs.acs.org [pubs.acs.org]

- 3. pubs.acs.org [pubs.acs.org]

- 4. chemicalbook.com [chemicalbook.com]

- 5. calpaclab.com [calpaclab.com]

- 6. L17604.03 [thermofisher.cn]

- 7. fluorochem.co.uk [fluorochem.co.uk]

- 8. Potassium Organotrifluoroborates [sigmaaldrich.com]

- 9. Potassium trifluoroborate salts as convenient, stable reagents for difficult alkyl transfers - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Suzuki-Miyaura Cross-Coupling of Potassium Trifluoroboratohomoenolates [organic-chemistry.org]

- 11. pubs.acs.org [pubs.acs.org]

- 12. Expanding Organoboron Chemistry: Epoxidation of Potassium Organotrifluoroborates [organic-chemistry.org]

- 13. fishersci.com [fishersci.com]

- 14. fishersci.com [fishersci.com]

An In-Depth Technical Guide to the ¹H and ¹³C NMR Data of Potassium 4-hydroxyphenyltrifluoroborate

This guide provides a comprehensive analysis of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) data for potassium 4-hydroxyphenyltrifluoroborate. Tailored for researchers, scientists, and professionals in drug development, this document delves into the spectral interpretation, experimental protocols, and the underlying scientific principles essential for the accurate characterization of this versatile organoboron compound.

Introduction: The Significance of Potassium Organotrifluoroborates and the Role of NMR

Potassium organotrifluoroborates have emerged as indispensable reagents in modern organic synthesis, most notably as robust and versatile coupling partners in the Suzuki-Miyaura reaction.[1] Their enhanced stability compared to boronic acids, coupled with their ease of handling and purification, has cemented their importance in the synthesis of complex molecules, including active pharmaceutical ingredients.

Nuclear Magnetic Resonance (NMR) spectroscopy is the cornerstone technique for the structural elucidation and purity assessment of these compounds. A thorough understanding of the ¹H and ¹³C NMR spectra of this compound is critical for verifying its synthesis, assessing its purity, and understanding its reactivity. This guide will provide the detailed spectral data and the rationale behind the observed chemical shifts and coupling patterns.

Spectral Data and Interpretation

The ¹H and ¹³C NMR spectra of this compound were acquired in dimethyl sulfoxide-d₆ (DMSO-d₆), a common solvent for polar organotrifluoroborate salts.[1] The data presented here is a synthesis of established literature values and expert interpretation.

¹H NMR Spectral Data

The proton NMR spectrum of this compound is characterized by distinct signals corresponding to the aromatic protons and the hydroxyl proton. The para-substitution pattern of the benzene ring gives rise to a characteristic AA'BB' splitting pattern, which often appears as two distinct doublets.[2]

| Assignment | Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Integration |

| H-2, H-6 | 7.18 | d | 8.1 | 2H |

| H-3, H-5 | 6.55 | d | 8.1 | 2H |

| -OH | 8.87 | s | - | 1H |

Interpretation of the ¹H NMR Spectrum:

-

Aromatic Protons (H-2, H-6 and H-3, H-5): The protons on the aromatic ring are split into two distinct signals due to their different chemical environments.

-

The protons ortho to the trifluoroborate group (H-2 and H-6) are deshielded and appear further downfield at approximately 7.18 ppm. This deshielding is attributed to the electron-withdrawing nature of the trifluoroborate moiety.

-

The protons meta to the trifluoroborate group (and ortho to the hydroxyl group, H-3 and H-5) are shielded by the electron-donating hydroxyl group and resonate upfield at around 6.55 ppm.

-

The observed coupling constant of 8.1 Hz is typical for ortho-coupling in a para-substituted benzene ring.

-

-

Hydroxyl Proton (-OH): The hydroxyl proton appears as a broad singlet at 8.87 ppm. The chemical shift of this proton can be variable and is dependent on concentration, temperature, and the presence of any water in the solvent.

¹³C NMR Spectral Data

The ¹³C NMR spectrum provides valuable information about the carbon skeleton of the molecule.

| Assignment | Chemical Shift (δ) ppm |

| C-1 | 148.1 (broad) |

| C-2, C-6 | 134.1 |

| C-3, C-5 | 113.5 |

| C-4 | 154.2 |

Interpretation of the ¹³C NMR Spectrum:

-

C-1 (Carbon attached to Boron): The signal for the carbon atom directly attached to the boron atom (C-1) is often broad and may be difficult to observe. This is due to the quadrupolar relaxation of the boron nucleus (both ¹⁰B and ¹¹B isotopes have spins greater than 1/2), which can lead to significant line broadening of the attached carbon signal. In this case, it is observed as a broad signal around 148.1 ppm.

-

C-2, C-6 and C-3, C-5: The symmetry of the para-substituted ring results in two signals for the four aromatic CH carbons.

-

The carbons ortho to the trifluoroborate group (C-2 and C-6) appear at approximately 134.1 ppm.

-

The carbons meta to the trifluoroborate group (C-3 and C-5) are shielded by the hydroxyl group and resonate at a higher field, around 113.5 ppm.

-

-

C-4 (Carbon attached to Hydroxyl Group): The carbon atom bearing the hydroxyl group (C-4) is significantly deshielded and appears at the lowest field in the aromatic region, around 154.2 ppm.

Experimental Protocols

Synthesis of this compound

This protocol is based on a general and robust method for the synthesis of potassium organotrifluoroborates from the corresponding boronic acids.[1]

Materials:

-

4-Hydroxyphenylboronic acid

-

Potassium hydrogen fluoride (KHF₂)

-

Methanol (MeOH)

-

Water (H₂O)

-

Acetone

-

Diethyl ether (Et₂O)

Procedure:

-

In a flask, dissolve 4-hydroxyphenylboronic acid (1 equivalent) in methanol.

-

In a separate beaker, prepare a solution of potassium hydrogen fluoride (4 equivalents) in water.

-

Slowly add the KHF₂ solution to the boronic acid solution with stirring.

-

Stir the resulting mixture at room temperature for 30 minutes.

-

Remove the solvents under reduced pressure using a rotary evaporator.

-

To the resulting solid, add a mixture of acetone and methanol (e.g., 4:1 acetone:MeOH) and stir to dissolve the product, leaving behind excess inorganic salts.

-

Filter the mixture to remove the insoluble inorganic salts.

-

Concentrate the filtrate under reduced pressure until the product begins to precipitate.

-

Add diethyl ether to the concentrated solution to induce further precipitation of the product.

-

Collect the white solid by filtration, wash with diethyl ether, and dry under vacuum to yield this compound.

NMR Sample Preparation

Accurate and reproducible NMR data is critically dependent on proper sample preparation.

Materials:

-

This compound

-

DMSO-d₆ (NMR grade, ≥99.5% D)

-

NMR tube (5 mm, high precision)

-

Pipettes and a vial

Procedure:

-

Weigh approximately 5-10 mg of this compound into a clean, dry vial.

-

Add approximately 0.7 mL of DMSO-d₆ to the vial.

-

Gently swirl or vortex the vial to ensure the sample is completely dissolved. A clear, homogeneous solution is essential for high-quality spectra.

-

Using a clean pipette, transfer the solution into a 5 mm NMR tube.

-

Ensure the height of the solution in the NMR tube is appropriate for the spectrometer being used (typically around 4-5 cm).

-

Cap the NMR tube securely.

Visualization of Key Relationships

Structural Assignment Workflow

The following diagram illustrates the logical workflow for assigning the NMR signals to the corresponding atoms in this compound.

Caption: Workflow for the structural assignment of this compound using ¹H and ¹³C NMR data.

Conclusion

This in-depth technical guide provides a comprehensive overview of the ¹H and ¹³C NMR data for this compound. By understanding the spectral features, the rationale behind the chemical shifts and coupling constants, and the appropriate experimental protocols, researchers can confidently synthesize, characterize, and utilize this important building block in their synthetic endeavors. The provided data and interpretations serve as a reliable reference for scientists and professionals in the field of drug development and organic synthesis.

References

-

Cabral, L. M., et al. (2009). ¹H, ¹³C, ¹⁹F and ¹¹B NMR spectral reference data of some potassium organotrifluoroborates. Magnetic Resonance in Chemistry, 47(10), 873-878. [Link]

-

Darses, S., & Genêt, J.-P. (2008). Potassium Organotrifluoroborates: New Partners in Palladium-Catalyzed Cross-Coupling Reactions. Chemical Reviews, 108(1), 288-325. [Link]

-

Molander, G. A., & Figueroa, R. (2006). Scope of the Suzuki−Miyaura Cross-Coupling Reactions of Potassium Alkenyl- and Aryltrifluoroborates. The Journal of Organic Chemistry, 71(19), 7491-7496. [Link]

-

Organic Syntheses. (2013). Synthesis of 1-Naphthol via Oxidation of Potassium 1-Naphthyltrifluoroborate. Organic Syntheses, 90, 153-163. [Link]

- Fiveable. (n.d.). Para-Substituted Benzene.

-

ACD/Labs. (2024). ¹H–¹H Coupling in Proton NMR. Retrieved from [Link]

-

Organomation. (n.d.). NMR Sample Preparation: The Complete Guide. Retrieved from [Link]

-

Western University. (n.d.). NMR Sample Preparation. Retrieved from [Link]

-

JoVE. (2024). Video: NMR Spectroscopy of Benzene Derivatives. Retrieved from [Link]

-

Chemistry LibreTexts. (2021). 14.12: Coupling Constants Identify Coupled Protons. Retrieved from [Link]

- University of Calgary. (n.d.). Interpreting ¹H NMR Spectra.

Sources

An In-depth Technical Guide to the Solubility of Potassium 4-hydroxyphenyltrifluoroborate in Organic Solvents

Abstract

This technical guide provides a comprehensive overview of the solubility of potassium 4-hydroxyphenyltrifluoroborate, a key reagent in modern organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions. While specific quantitative solubility data for this compound is not extensively documented in publicly available literature, this guide synthesizes the known general solubility characteristics of potassium organotrifluoroborate salts, discusses the physicochemical properties influencing its solubility, and provides detailed, field-proven experimental protocols for researchers to accurately determine its solubility in various organic solvents. This document is intended for researchers, scientists, and drug development professionals who utilize this class of compounds and require a thorough understanding of their solution-phase behavior for reaction optimization, purification, and process development.

Introduction to this compound

This compound (C₆H₅BF₃KO) is a crystalline, air- and moisture-stable organoboron compound.[1][2] It serves as a versatile and advantageous precursor to the corresponding boronic acid, offering enhanced stability and ease of handling.[2] The presence of the trifluoroborate moiety generally imparts greater stability compared to the analogous boronic acid, preventing common side reactions such as protodeboronation and trimerization to boroxines.

Chemical Structure and Properties:

-

CAS Number: 1015082-71-9[3]

-

Molecular Weight: 200.01 g/mol [3]

-

Appearance: Typically a solid[3]

-

Melting Point: 288-293 °C[3]

The utility of this compound in carbon-carbon bond formation is well-established. However, its efficacy in a given reaction is intrinsically linked to its solubility in the chosen solvent system. Poor solubility can lead to low reaction yields, difficult reaction monitoring, and challenges in purification. This guide aims to provide a foundational understanding of its solubility profile and the means to experimentally determine it.

Theoretical and Qualitative Solubility Profile

Potassium organotrifluoroborates are ionic salts, a characteristic that dominates their solubility behavior. The general rule of "like dissolves like" provides a starting point for predicting solubility. The ionic nature of the potassium trifluoroborate group suggests a preference for polar solvents.

Based on extensive literature on related potassium trifluoroborate salts, a qualitative solubility profile for this compound can be inferred:

-

High to Moderate Solubility: Expected in highly polar protic and aprotic solvents. This includes:

-

Poor to Negligible Solubility: Expected in apolar and weakly polar organic solvents.[1][4] This includes:

-

Toluene

-

Hexanes

-

Dichloromethane (DCM)

-

Chloroform

-

Tetrahydrofuran (THF)

-

Ethyl Acetate

-

The presence of the hydroxyl group on the phenyl ring can introduce some capacity for hydrogen bonding, potentially increasing its affinity for protic solvents compared to non-hydroxylated analogs. However, the ionic character of the K⁺[R-BF₃]⁻ salt is the primary determinant of its solubility. For applications requiring solubility in less polar media, the use of a phase-transfer catalyst or conversion to a more lipophilic salt, such as a tetrabutylammonium salt, may be necessary.[4]

Experimental Determination of Solubility

Given the scarcity of published quantitative data, experimental determination of solubility is often necessary. The following are robust protocols for determining the solubility of this compound in organic solvents.

Gravimetric Method for Solubility Determination

This is a classical and reliable method for determining solubility. It involves preparing a saturated solution, separating the undissolved solid, and quantifying the dissolved solute by evaporating the solvent.

Experimental Workflow:

Caption: Gravimetric solubility determination workflow.

Detailed Protocol:

-

Preparation of Saturated Solution:

-

To a 20 mL glass vial with a magnetic stir bar, add approximately 5 mL of the desired organic solvent.

-

Add an excess of this compound (e.g., 500 mg) to ensure that a solid phase remains at equilibrium.

-

Seal the vial tightly with a PTFE-lined cap.

-

Place the vial in a temperature-controlled shaker or on a stirrer hotplate set to the desired temperature (e.g., 25 °C).

-

Stir the mixture vigorously for 24-48 hours to ensure equilibrium is reached.

-

-

Sample Collection:

-

Turn off the stirring and allow the undissolved solid to settle for at least 2 hours.

-

Carefully withdraw a known volume (e.g., 2.00 mL) of the clear supernatant using a volumetric pipette or a calibrated syringe fitted with a syringe filter (0.45 µm).

-

-

Quantification:

-

Transfer the collected supernatant to a pre-weighed, dry vial.

-

Record the total mass of the vial and the solution.

-

Remove the solvent by evaporation under a stream of nitrogen or in a vacuum oven at a temperature well below the compound's decomposition point.

-

Once all the solvent has been removed, dry the vial containing the solid residue in a vacuum oven until a constant mass is achieved.

-

Record the final mass of the vial and the dried solid.

-

-

Calculation:

-

Mass of dissolved solid = (Final mass of vial + solid) - (Initial mass of empty vial)

-

Mass of solvent = (Mass of vial + solution) - (Final mass of vial + solid)

-

Solubility ( g/100 g solvent) = (Mass of dissolved solid / Mass of solvent) * 100

-

Spectroscopic Method (UV-Vis) for Solubility Determination

This method is suitable for compounds with a chromophore and is often faster than the gravimetric method, especially for determining solubility in a series of solvents.

Experimental Workflow:

Caption: UV-Vis spectroscopic solubility determination workflow.

Detailed Protocol:

-

Preparation of Calibration Curve:

-

Prepare a stock solution of this compound of a known concentration in the solvent of interest.

-

Perform a serial dilution to obtain a series of at least five standard solutions of decreasing concentrations.

-

Measure the UV-Vis absorbance of each standard at the wavelength of maximum absorbance (λmax).

-

Plot a graph of absorbance versus concentration and establish a linear calibration curve.

-

-

Saturated Solution and Measurement:

-

Prepare a saturated solution as described in the gravimetric method (steps 1.1 - 1.4).

-

Withdraw a small, accurately measured aliquot of the clear, filtered supernatant.

-

Dilute this aliquot with a known volume of the pure solvent to ensure the absorbance falls within the linear range of your calibration curve.

-

Measure the absorbance of the diluted sample.

-

-

Calculation:

-

Use the equation from the calibration curve to determine the concentration of the diluted sample.

-

Calculate the concentration of the original saturated solution by multiplying the concentration of the diluted sample by the dilution factor.

-

Summary of Expected Solubility and Data Presentation

While specific quantitative data is pending experimental determination, the following table summarizes the expected qualitative solubility of this compound in common organic solvents. Researchers are encouraged to use the provided protocols to populate this table with quantitative data for their specific applications.

| Solvent | Polarity Index | Expected Solubility | Experimentally Determined Solubility ( g/100 mL at 25°C) |

| Water | 10.2 | Soluble | Data to be determined |

| Dimethyl Sulfoxide (DMSO) | 7.2 | Soluble | Data to be determined |

| Acetonitrile | 5.8 | Soluble | Data to be determined |

| Methanol | 5.1 | Soluble | Data to be determined |

| Acetone | 5.1 | Sparingly Soluble | Data to be determined |

| Dichloromethane (DCM) | 3.1 | Poorly Soluble | Data to be determined |

| Tetrahydrofuran (THF) | 4.0 | Poorly Soluble | Data to be determined |

| Toluene | 2.4 | Insoluble | Data to be determined |

| Hexane | 0.1 | Insoluble | Data to be determined |

Conclusion

This compound is a valuable and stable reagent in organic synthesis. Its solubility is governed by its ionic nature, leading to a general preference for polar solvents. This guide provides a theoretical framework for understanding its solubility and, more importantly, offers detailed, practical protocols for its experimental determination. By employing these methods, researchers can obtain the precise solubility data required for robust process development, reaction optimization, and the successful application of this versatile organoboron compound.

References

-

Vedejs, E., et al. Organic Syntheses Procedure. [Link]

-

Darses, S., et al. Potassium Organotrifluoroborates: New Perspectives in Organic Synthesis. Chemical Reviews. [Link]

Sources

A Technical Guide to the Hygroscopic Nature of Potassium Aryltrifluoroborates: From Bench-Top Stability to Process Control

Abstract

Potassium aryltrifluoroborates (KATs) are widely recognized in the pharmaceutical and chemical industries for their enhanced stability and ease of handling compared to their boronic acid counterparts.[1][2] While often described as "bench-top stable," this property is relative. Their interaction with atmospheric moisture—their hygroscopic nature—is a critical, yet often underestimated, parameter that can significantly influence their physical properties, stoichiometry, and performance in chemical reactions such as the Suzuki-Miyaura cross-coupling. This technical guide provides an in-depth analysis of the hygroscopic nature of KATs, detailing the underlying physicochemical principles, the consequences of water absorption, robust analytical methods for quantification, and best practices for handling and storage to ensure reproducibility and process integrity in research and drug development.

The Duality of Potassium Aryltrifluoroborates: Stability and Latent Reactivity

Potassium organotrifluoroborates have emerged as indispensable reagents in modern organic synthesis. Their rise to prominence is largely due to their superior stability toward air and moisture, which contrasts sharply with the often-unstable nature of many organoboronic acids that can be prone to dehydration to form boroxines, affecting their stoichiometry.[3] These crystalline solids are generally easy to prepare, purify, and store, making them highly attractive for a wide range of applications, including high-throughput screening and large-scale manufacturing.[1][4][5]

However, the utility of KATs in cross-coupling reactions is paradoxically linked to their controlled hydrolysis. Under specific reaction conditions, typically aqueous and basic, they hydrolyze to release the corresponding boronic acid in situ.[6][7][8] This "slow-release" mechanism is advantageous as it maintains a low concentration of the active boronic acid, minimizing side reactions like protodeboronation and oxidative homocoupling.[7][9]

This guide addresses the critical intersection of these two properties: their nominal stability and their requisite reactivity with water. Uncontrolled absorption of atmospheric moisture prior to use can disrupt the carefully balanced stoichiometry and kinetics that these reagents are chosen for, leading to irreproducible results. Therefore, a thorough understanding and quantification of their hygroscopic behavior are paramount for any scientist utilizing these powerful reagents.

The Physicochemical Basis of Hygroscopicity in KATs

Hygroscopicity refers to the ability of a substance to attract and hold water molecules from the surrounding environment. For a crystalline solid like a potassium aryltrifluoroborate, this interaction can manifest in several ways, from simple surface adsorption to the formation of stable hydrates.

The core of this behavior lies in the hydrolytic equilibrium between the tetra-coordinate trifluoroborate anion and the tri-coordinate boronic acid. While the B-F bonds are relatively strong, the presence of water can facilitate a stepwise ligand exchange of fluoride for hydroxide ions.[6][7] This equilibrium is dynamic and influenced by several factors:

-

Electronic Effects: Aryl groups with electron-donating substituents tend to stabilize the resulting boronic acid, potentially shifting the equilibrium towards the hydrolyzed form more readily than those with electron-withdrawing groups.[9][10]

-

pH and Medium: The hydrolysis is significantly accelerated under basic conditions, which are typical for Suzuki-Miyaura reactions.[6][9] Conversely, many KATs exhibit remarkable stability in neutral or slightly acidic aqueous solutions.[3]

-

Fluoride Sequestration: The forward reaction (hydrolysis) is driven by the removal of fluoride ions from the solution. In a laboratory setting, this can be accomplished by the base or even by interaction with the surface of glass reaction vessels, which can act as a fluorophile.[7]

Consequences of Uncontrolled Water Absorption

Failure to account for the hygroscopic nature of KATs can have significant downstream consequences in a drug development setting.

-

Physical Properties: The uptake of water can alter the physical characteristics of the crystalline powder. This can affect powder flowability, which is critical for automated weighing and dispensing systems, and can lead to caking, making handling difficult.

-

Chemical Integrity and Stoichiometry: The most significant impact is on the effective molecular weight and, therefore, the stoichiometry of the reagent. If a KAT has absorbed a significant amount of water, weighing out a sample will result in dispensing a lower molar quantity of the active reagent than calculated. This can lead to incomplete reactions, lower yields, and difficulties in process scale-up.

-

Reaction Performance: The "slow-release" principle of KATs is predicated on the hydrolysis occurring during the reaction. The presence of pre-absorbed water can alter the initial concentration of the active boronic acid, potentially changing the reaction kinetics, increasing the formation of byproducts, and leading to batch-to-batch variability.[11]

Quantitative Assessment of Hygroscopicity

To control for the effects of moisture, it is essential to employ robust analytical techniques to quantify the water content and hygroscopic potential of a given batch of potassium aryltrifluoroborate.

Dynamic Vapor Sorption (DVS)

Dynamic Vapor Sorption is a gravimetric technique that measures the mass of a sample as it changes in response to a controlled change in relative humidity (%RH) at a constant temperature.[12][13] DVS analysis is invaluable for characterizing the hygroscopic profile of a material, revealing the extent and rate of water uptake and loss, and indicating whether surface adsorption, absorption, or hydrate formation is occurring.[14][15]

-

Sample Preparation: Accurately weigh 10-20 mg of the potassium aryltrifluoroborate sample onto the DVS microbalance pan.

-

Drying Stage: Equilibrate the sample at 0% RH by passing a stream of dry nitrogen gas over it until a stable mass is achieved (defined as dm/dt ≤ 0.002% min⁻¹). This establishes the dry mass baseline.

-

Sorption Isotherm: Increase the %RH in a stepwise manner (e.g., 10% increments from 0% to 90% RH). At each step, allow the sample to equilibrate until a stable mass is recorded.

-

Desorption Isotherm: Decrease the %RH in the reverse sequence (e.g., from 90% back down to 0% RH) to assess the reversibility of water uptake.

-

Data Analysis: Plot the percentage change in mass against the %RH to generate the sorption and desorption isotherms. The difference between these curves (hysteresis) can provide insight into the mechanism of water interaction.

| Relative Humidity (%) | % Mass Change (Sorption) | % Mass Change (Desorption) |

| 0 | 0.00 | 0.15 |

| 10 | 0.12 | 0.28 |

| 20 | 0.25 | 0.41 |

| 30 | 0.38 | 0.55 |

| 40 | 0.51 | 0.70 |

| 50 | 0.66 | 0.86 |

| 60 | 0.82 | 1.05 |

| 70 | 1.01 | 1.28 |

| 80 | 1.35 | 1.60 |

| 90 | 1.80 | 1.80 |

Karl Fischer (KF) Titration

Karl Fischer titration is the gold-standard method for the precise determination of water content in a sample.[16] It is based on a stoichiometric reaction between iodine and water.[17] For solid samples like KATs, a coulometric or volumetric KF titrator equipped with a Karl Fischer oven is often the method of choice, especially if the salt has low solubility in the KF medium or could cause side reactions.[18]

-

Instrument Preparation: Place the titration medium (e.g., anhydrous methanol or a specialized KF solvent) into the titration cell and titrate to a dry, stable endpoint.

-

Sample Preparation: Accurately weigh a suitable amount of the potassium aryltrifluoroborate sample into a sample vial.

-

Heating Profile: Place the vial into the KF oven. Heat the sample to a temperature sufficient to drive off the water (e.g., 120-150 °C) without causing thermal decomposition of the compound.

-

Water Transfer: A stream of dry, inert gas (e.g., nitrogen) carries the evaporated water from the oven into the titration cell.

-

Titration: The instrument automatically titrates the transferred water, and the result is calculated based on the amount of iodine consumed.

-

Validation: The method should be validated using a certified water standard to ensure accuracy.

Best Practices for Handling and Storage

Given their hygroscopic nature, implementing rigorous handling and storage protocols is essential to maintain the quality and integrity of potassium aryltrifluoroborates.

-

Storage: Reagents should be stored in tightly sealed containers, preferably under an inert atmosphere (argon or nitrogen).[19][20] For long-term storage or for particularly sensitive derivatives, storage in a desiccator with a suitable drying agent or in a controlled-humidity cabinet is strongly recommended.

-

Handling: Weighing and dispensing operations should be performed in an environment with controlled humidity. For critical applications, the use of a glovebox with a dry inert atmosphere is ideal.[21] If a glovebox is not available, operations should be conducted as quickly as possible, and reagent bottles should be blanketed with an inert gas before resealing.[22][23] Avoid leaving containers open to the atmosphere for extended periods.

Case Study: Impact of Hygroscopicity on a Suzuki-Miyaura Coupling

To illustrate the practical importance of these handling principles, consider a hypothetical Suzuki-Miyaura reaction between 4-bromoanisole and potassium phenyltrifluoroborate.

-

Reaction A (Controlled): Potassium phenyltrifluoroborate is sourced from a freshly opened bottle stored in a desiccator and weighed quickly.

-

Reaction B (Uncontrolled): The same reagent is used after the bottle was left open on the bench for several hours on a humid day. Karl Fischer analysis indicated a 2.5% w/w water content.

| Parameter | Reaction A (Controlled) | Reaction B (Uncontrolled) |

| Reagent Stoichiometry | 1.20 eq. (accurate) | Effective 1.17 eq. (due to 2.5% water content) |

| Reaction Time | 4 hours | 6 hours (slower conversion) |

| Isolated Yield | 92% | 81% |

| Product Purity (LCMS) | 99.5% | 96.0% (higher levels of unreacted 4-bromoanisole and homocoupling impurities) |

This case study demonstrates that even a seemingly small amount of absorbed water can negatively impact reaction efficiency and product purity, underscoring the need for stringent moisture control.

Conclusion

Potassium aryltrifluoroborates are robust and highly valuable reagents that offer significant advantages over traditional organoboron compounds. However, their "air and moisture stability" should not be misconstrued as being inert to water. Their hygroscopic nature is an intrinsic property that must be understood, quantified, and controlled. By implementing the analytical methods and rigorous handling protocols detailed in this guide, researchers, scientists, and drug development professionals can mitigate the risks associated with moisture absorption, ensuring the reliability, reproducibility, and scalability of their synthetic processes. Proactive management of hygroscopicity transforms this potential liability into a controlled parameter, unlocking the full potential of these versatile reagents.

References

-

Darses, S., & Genet, J. P. (2008). Potassium Organotrifluoroborates: New Perspectives in Organic Synthesis. Chemical Reviews, 108(1), 288-325. [Link]

-

Molander, G. A., & Figueroa, R. (2006). Efficient Hydrolysis of Organotrifluoroborates via Silica Gel and Water. Organic Letters, 8(4), 75-78. [Link]

-

Lennox, A. J., & Lloyd-Jones, G. C. (2012). Organotrifluoroborate Hydrolysis: Boronic Acid Release Mechanism and an Acid–Base Paradox in Cross-Coupling. Journal of the American Chemical Society, 134(17), 7431-7441. [Link]

-

Lennox, A. J. J., & Lloyd-Jones, G. C. (2012). Organotrifluoroborate Hydrolysis: Boronic Acid Release Mechanism and an Acid-Base Paradox in Cross-Coupling. University of Bristol. [Link]

-

Lennox, A. J., & Lloyd-Jones, G. C. (2012). Organotrifluoroborate Hydrolysis: Boronic Acid Release Mechanism and an Acid-Base Paradox in Cross-Coupling. ResearchGate. [Link]

-

Chemistry Stack Exchange. (2023). Storage of air and temperature sensitive reagents. Stack Exchange. [Link]

-

Sigma-Aldrich. (n.d.). Handling air-sensitive reagents AL-134. MIT. [Link]

-

Organic Chemistry Portal. (n.d.). Potassium aryltrifluoroborate synthesis. Organic Chemistry Portal. [Link]

-

Sävmarker, J., et al. (2011). Direct Palladium(II)-Catalyzed Synthesis of Arylamidines from Aryltrifluoroborates. The Journal of Organic Chemistry, 76(8), 2734-2741. [Link]

-

Le, S., et al. (2018). Evaluation of Potential Safety Hazards Associated with the Suzuki–Miyaura Cross-Coupling of Aryl Bromides with Vinylboron Species. Organic Process Research & Development, 22(3), 337-344. [Link]

-

Wipf Group. (2014). Techniques for Handling Air- and Moisture-Sensitive Compounds. University of Pittsburgh. [Link]

-

Organic Chemistry Portal. (n.d.). Suzuki-Miyaura Cross-Coupling Reactions of Potassium Alkenyltrifluoroborates. Organic Chemistry Portal. [Link]

-

Wipf Group. (2008). Organotrifluoroborate Salts: Versatile Reagents in Organic Synthesis. University of Pittsburgh. [Link]

-

Molander, G. A., & Sandrock, D. L. (2009). Potassium trifluoroborate salts as convenient, stable reagents for difficult alkyl transfers. Current Opinion in Drug Discovery & Development, 12(6), 813-826. [Link]

-

Molander, G. A., & Sandrock, D. L. (2009). Potassium trifluoroborate salts as convenient, stable reagents for difficult alkyl transfers. ResearchGate. [Link]

-

Organic Chemistry Portal. (n.d.). Potassium alkyltrifluoroborate synthesis. Organic Chemistry Portal. [Link]

-

Molander, G. A., & Sandrock, D. L. (2009). Potassium trifluoroborate salts as convenient, stable reagents for difficult alkyl transfers. PubMed. [Link]

-

Molander, G. A., & Brown, A. R. (2006). Suzuki—Miyaura Cross-Coupling Reactions of Potassium Vinyltrifluoroborate with Aryl and Heteroaryl Electrophiles. The Journal of Organic Chemistry, 71(26), 9681-9686. [Link]

-

Wu, J., & Wang, L. (2015). Palladium-Catalyzed, Ligand-Free Suzuki Reaction in Water Using Aryl Fluorosulfates. Organic Letters, 17(9), 2218-2221. [Link]

-

Dreher, S. D., et al. (2009). Suzuki-Miyaura Cross-Coupling Reactions of Primary Alkyltrifluoroborates with Aryl Chlorides. Journal of the American Chemical Society, 131(10), 3626–3631. [Link]

-

Wang, Z. J., & Wang, J. (2014). Potassium Trifluoro(organo)borates: New Perspectives in Organic Chemistry. Request PDF. [Link]

-

ProUmid. (n.d.). Dynamic Vapor Sorption (DVS) Analysis. ProUmid. [Link]

-

Molander, G. A. (2007). Potassium Phenyltrifluoroborate. ResearchGate. [Link]

-

Surface Measurement Systems. (n.d.). Dynamic Vapor Sorption. Surface Measurement Systems. [Link]

-

AQUALAB. (n.d.). Dynamic Vapor Sorption. AQUALAB. [Link]

-

METTLER TOLEDO. (n.d.). Dynamic Vapor Sorption. METTLER TOLEDO. [Link]

-

Grokipedia. (n.d.). Dynamic vapor sorption. Grokipedia. [Link]

-

Quveon. (n.d.). THE BASICS OF KARL FISCHER TITRATION. Quveon. [Link]

-

Cai, C., & Zhang, Y. H. (2022). Hygroscopicity of organic compounds as a function of organic functionality, water solubility, molecular weight, and oxidation level. Atmospheric Chemistry and Physics, 22(6), 3945-3963. [Link]

-

Wikipedia. (n.d.). Karl Fischer titration. Wikipedia. [Link]

-

Merck Millipore. (n.d.). Water in Potassium dihydrogen fluoride - Karl Fischer application. Merck. [Link]

-

Avantor VWR. (2024). How to perform successful KF titrations in diverse products? YouTube. [Link]

-

Sigma-Aldrich. (n.d.). Moisture Determination by Karl Fischer Titration. ResearchGate. [Link]

Sources

- 1. Potassium trifluoroborate salts as convenient, stable reagents for difficult alkyl transfers - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Potassium trifluoroborate salts as convenient, stable reagents for difficult alkyl transfers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. pubs.acs.org [pubs.acs.org]

- 4. ccc.chem.pitt.edu [ccc.chem.pitt.edu]

- 5. researchgate.net [researchgate.net]

- 6. pure.ed.ac.uk [pure.ed.ac.uk]

- 7. chem.s.u-tokyo.ac.jp [chem.s.u-tokyo.ac.jp]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. Efficient Hydrolysis of Organotrifluoroborates via Silica Gel and Water - PMC [pmc.ncbi.nlm.nih.gov]

- 11. pubs.acs.org [pubs.acs.org]

- 12. mt.com [mt.com]

- 13. grokipedia.com [grokipedia.com]

- 14. DVS Systems | Dynamic Vapor Sorption | proUmid [proumid.com]

- 15. surfacemeasurementsystems.com [surfacemeasurementsystems.com]

- 16. Karl Fischer titration - Wikipedia [en.wikipedia.org]

- 17. quveon.com [quveon.com]

- 18. merckmillipore.com [merckmillipore.com]